molecular formula C16H14ClNO B094017 Famotine CAS No. 18429-78-2

Famotine

货号: B094017
CAS 编号: 18429-78-2
分子量: 271.74 g/mol
InChI 键: YHDHSSBAHPSMPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Established Medical Uses

Famotidine is primarily indicated for:

  • Gastroesophageal Reflux Disease (GERD) : Famotidine effectively reduces symptoms of GERD by inhibiting gastric acid secretion, thus alleviating heartburn and acid indigestion .
  • Peptic Ulcers : It is used to treat both gastric and duodenal ulcers, promoting healing and preventing recurrence .
  • Pathological Hypersecretory Conditions : Conditions such as Zollinger-Ellison syndrome benefit from famotidine's ability to reduce excessive gastric acid production .
  • Erosive Esophagitis : Famotidine aids in the treatment of esophagitis caused by acid reflux .

Table 1: Summary of Famotidine's Established Uses

ConditionIndicationFormulation
Gastroesophageal Reflux Disease (GERD)Symptomatic reliefOral/IV
Gastric UlcersHealing and preventionOral/IV
Duodenal UlcersHealing and preventionOral/IV
Zollinger-Ellison SyndromeManagement of hypersecretionOral/IV
Erosive EsophagitisTreatmentOral/IV

Off-Label Applications

In addition to its approved uses, famotidine has several off-label applications:

  • NSAID-Induced Gastrointestinal Protection : Famotidine is utilized to mitigate the gastrointestinal risks associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Refractory Urticaria : It has been employed in treating chronic urticaria that does not respond to standard antihistamines .
  • Stress Ulcer Prophylaxis : Famotidine is often administered to critically ill patients to prevent stress-related mucosal disease .

Emerging Research: Famotidine in COVID-19 Treatment

Recent studies have investigated famotidine's potential role in treating COVID-19 due to its anti-inflammatory properties. A notable randomized, double-blind clinical trial assessed famotidine's efficacy in symptomatic outpatients with mild to moderate COVID-19.

Study Overview

  • Objective : To evaluate whether famotidine improves symptom resolution and reduces inflammation in COVID-19 patients.
  • Design : The trial involved 56 participants who received either famotidine (80 mg three times daily) or a placebo for 14 days.
  • Findings : Patients treated with famotidine experienced more rapid symptom resolution compared to those on placebo. The study suggested that famotidine may help modulate inflammatory responses associated with COVID-19 .

Table 2: Summary of Clinical Trial Findings

ParameterFamotidine Group (n=27)Placebo Group (n=28)
Median Total Symptom Score18±1318±10
Average Symptom Duration (days)4±24±3
Symptom Resolution RateHigherLower

相似化合物的比较

生物活性

Famotidine is a histamine H2 receptor antagonist primarily used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its biological activity extends beyond gastric acid suppression, with emerging research indicating potential therapeutic roles in various diseases, including COVID-19. This article provides a comprehensive overview of the biological activity of famotidine, supported by data tables, case studies, and detailed research findings.

Famotidine functions as a competitive antagonist at the H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking histamine's action, famotidine effectively reduces gastric acid secretion, both in terms of volume and acidity. The drug has been shown to inhibit basal and nocturnal gastric acid secretion while also mitigating secretion triggered by food and other stimulants .

Key Pharmacological Properties:

  • Kd (dissociation constant): 14 nM
  • IC50 (half maximal inhibitory concentration): 33 nM
  • Reduction in basal receptor activity: 75%
  • Effect on Gs-mediated pathways: Inhibitory
  • Partial agonist activity on β-arrestin recruitment: EC50 = 105 nM .

Anti-inflammatory Effects

Recent studies have highlighted famotidine's role in modulating inflammatory responses. Research indicates that famotidine activates the vagus nerve inflammatory reflex, which inhibits cytokine release through the α7 nicotinic acetylcholine receptor. This mechanism has shown promise in reducing inflammation associated with conditions such as sepsis and COVID-19 .

Table 1: Summary of Famotidine's Anti-inflammatory Effects

Study ReferenceModelFindings
Mouse model of cytokine stormReduced TNF-α and IL-6 levels; improved survival
COVID-19 patientsMarked improvement in inflammatory markers
LPS-induced inflammationDose-dependent reduction in serum cytokines

Clinical Outcomes in COVID-19

The application of famotidine in treating COVID-19 has garnered attention, with several studies reporting its effects on clinical outcomes. A retrospective analysis indicated that famotidine use was associated with significant reductions in in-hospital mortality and intubation rates among hospitalized patients with COVID-19 .

Case Studies:

  • High-Dose Famotidine Use:
    • A series involving ten outpatients reported marked symptom improvement within 24 hours of starting high-dose famotidine (80 mg three times daily) for COVID-19 symptoms .
    • Patients experienced significant improvements in symptom scores and oxygen saturation levels.
  • Retrospective Cohort Studies:
    • Patients treated with famotidine showed lower mortality rates compared to those who did not receive the drug, with an odds ratio of 0.366 for in-hospital mortality .

Table 2: Clinical Outcomes Associated with Famotidine in COVID-19 Patients

Outcome MeasureFamotidine Group (%)Control Group (%)
In-hospital death14.526.0
Intubation21.732.1
Composite (death/intubation)7.213.8

Limitations and Future Directions

Despite promising findings, the evidence supporting famotidine's efficacy in COVID-19 remains mixed. Some randomized controlled trials have not demonstrated statistically significant improvements in symptom resolution compared to placebo . Further research is necessary to elucidate the mechanisms underlying famotidine's effects and to confirm its clinical benefits across diverse patient populations.

属性

IUPAC Name

1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDHSSBAHPSMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171556
Record name Famotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18429-78-2
Record name Famotine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018429782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ6B3W3NWD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Famotine
Reactant of Route 2
Reactant of Route 2
Famotine
Reactant of Route 3
Reactant of Route 3
Famotine
Reactant of Route 4
Famotine
Reactant of Route 5
Famotine
Reactant of Route 6
Famotine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。